Cas no 1057678-45-1 (2-(3-Bromopropyl)-1,4-difluorobenzene)

2-(3-Bromopropyl)-1,4-difluorobenzene 化学的及び物理的性質
名前と識別子
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- 1-(3-BroMopropyl)-2,5-difluorobenzene
- 2-(3-BROMOPROPYL)-1,4-DIFLUOROBENZENE
- 2-(3-Bromopropyl)-1,4-difluorobenzene
-
- MDL: MFCD09744356
- インチ: 1S/C9H9BrF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2
- InChIKey: IMWOYTFDJCPRFT-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=C(C=CC=1F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- トポロジー分子極性表面積: 0
2-(3-Bromopropyl)-1,4-difluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674435-0.5g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 0.5g |
$713.0 | 2023-05-30 | ||
Enamine | EN300-674435-5.0g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 5g |
$2152.0 | 2023-05-30 | ||
Advanced ChemBlocks | P42799-1G |
1-(3-Bromopropyl)-2,5-difluorobenzene |
1057678-45-1 | 95% | 1g |
$425 | 2024-05-21 | |
Enamine | EN300-674435-0.1g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 0.1g |
$653.0 | 2023-05-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375387-250mg |
2-(3-Bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 97% | 250mg |
¥14748.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375387-2.5g |
2-(3-Bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 97% | 2.5g |
¥39258.00 | 2024-08-09 | |
Enamine | EN300-674435-10.0g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 10g |
$3191.0 | 2023-05-30 | ||
Enamine | EN300-674435-0.25g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 0.25g |
$683.0 | 2023-05-30 | ||
Enamine | EN300-674435-1.0g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 1g |
$743.0 | 2023-05-30 | ||
Enamine | EN300-674435-2.5g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 2.5g |
$1454.0 | 2023-05-30 |
2-(3-Bromopropyl)-1,4-difluorobenzene 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
2-(3-Bromopropyl)-1,4-difluorobenzeneに関する追加情報
Professional Introduction to 2-(3-Bromopropyl)-1,4-difluorobenzene (CAS No. 1057678-45-1)
2-(3-Bromopropyl)-1,4-difluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1057678-45-1, is a fluorinated aromatic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of halogenated biphenyl derivatives, characterized by the presence of bromine and fluorine substituents on a benzene ring, which imparts unique electronic and steric properties. The 3-bromopropyl side chain introduces a versatile alkyl group that can be further functionalized, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 2-(3-Bromopropyl)-1,4-difluorobenzene make it a promising candidate for various applications, particularly in the development of pharmaceuticals and advanced materials. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, while the bromine atom serves as a reactive handle for further chemical modifications. These properties have positioned this compound as a key building block in synthetic organic chemistry, enabling the construction of novel scaffolds with tailored biological activities.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their potential advantages over traditional hydrocarbon-based molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates, including their solubility, bioavailability, and resistance to metabolic degradation. For instance, fluoroaromatics have been shown to improve the binding affinity of small-molecule drugs to their target proteins, leading to more potent and selective therapeutic agents.
One of the most compelling aspects of 2-(3-Bromopropyl)-1,4-difluorobenzene is its utility in constructing heterocyclic frameworks. Heterocycles are essential components of many biologically active compounds, and their synthesis often requires sophisticated methodologies. The brominated difluorobenzene core provides a convenient starting point for introducing nitrogen-containing heterocycles through reductive amination, nucleophilic substitution, or cyclization reactions. These transformations have been exploited in the synthesis of various pharmacologically relevant molecules, including kinase inhibitors and antiviral agents.
The pharmaceutical industry has been particularly interested in developing novel antiviral and anticancer drugs based on fluorinated aromatic structures. Studies have demonstrated that compounds incorporating fluoroaromatic moieties exhibit enhanced activity against viral proteases and kinases. For example, recent research has highlighted the use of 2-(3-Bromopropyl)-1,4-difluorobenzene as a precursor in the synthesis of inhibitors targeting viral replication enzymes. The presence of both bromine and fluorine atoms allows for selective functionalization at multiple sites, enabling the generation of libraries of derivatives with optimized biological profiles.
Beyond pharmaceutical applications, 2-(3-Bromopropyl)-1,4-difluorobenzene has found utility in materials science. Fluorinated aromatic compounds are known for their high thermal stability and electron-deficient nature, making them suitable for use as intermediates in organic electronics and liquid crystal displays (LCDs). The bromine substituent facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which are widely employed in the synthesis of conjugated polymers used in optoelectronic devices.
The synthetic versatility of 2-(3-Bromopropyl)-1,4-difluorobenzene is further underscored by its role in generating bioisosteres—structurally similar molecules with different functional groups that can retain or modulate biological activity. By replacing hydrogens with halogens or other electronegative atoms, chemists can fine-tune the electronic properties of their targets without altering core structural motifs. This approach has been particularly effective in improving drug-like properties such as solubility and permeability across biological membranes.
In conclusion,2-(3-Bromopropyl)-1,4-difluorobenzene (CAS No. 1057678-45-1) represents a versatile intermediate with broad applicability in medicinal chemistry and materials science. Its unique structural features—comprising a difluorobenzene core substituted with a bromoalkyl group—make it an invaluable tool for constructing complex molecules with tailored biological activities. As research continues to uncover new synthetic strategies and applications for fluorinated aromatic compounds,2-(3-Bromopropyl)-1,4-difluorobenzene is likely to remain at the forefront of chemical innovation.
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